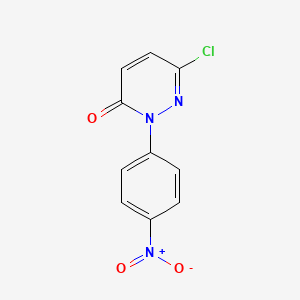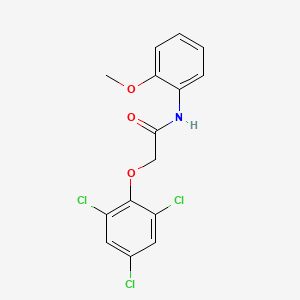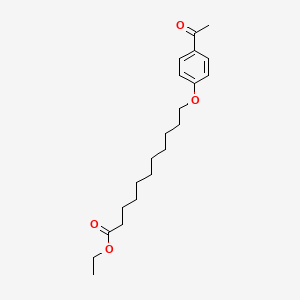
Chenodesoxycholic acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chenodesoxycholic acid, barium salt is a chemical compound derived from chenodeoxycholic acid, a primary bile acid. Chenodeoxycholic acid is naturally found in the liver and is involved in the digestion and absorption of fats. The barium salt form of chenodeoxycholic acid is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chenodeoxycholic acid can be synthesized from cholesterol through several enzymatic steps in the liver . The barium salt form is prepared by reacting chenodeoxycholic acid with barium hydroxide under controlled conditions. The reaction typically involves dissolving chenodeoxycholic acid in a suitable solvent, such as ethanol or acetic acid, and then adding barium hydroxide to form the barium salt .
Industrial Production Methods
Industrial production of chenodeoxycholic acid, barium salt involves large-scale synthesis using similar methods. The process includes the extraction of chenodeoxycholic acid from natural sources, followed by its conversion to the barium salt using barium hydroxide. The product is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Chenodesoxycholic acid, barium salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in chenodeoxycholic acid can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chenodeoxycholic acid. These derivatives have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Chenodesoxycholic acid, barium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of gallstones and liver diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and other chemical products
Mechanism of Action
Chenodeoxycholic acid, the parent compound of chenodesoxycholic acid, barium salt, works by dissolving cholesterol in bile, which helps to prevent the formation of gallstones. It also inhibits the production of cholesterol in the liver and its absorption in the intestines. The molecular targets involved include the farnesoid X receptor (FXR) and the G protein-coupled receptor GPBAR1 (TGR5), which play roles in bile acid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Chenodesoxycholic acid, barium salt can be compared with other bile acid salts, such as:
Cholic acid: Another primary bile acid with three hydroxyl groups, making it more hydrophilic than chenodeoxycholic acid.
Ursodeoxycholic acid: An epimer of chenodeoxycholic acid with a different orientation of the hydroxyl group at the 7-position, used in the treatment of gallstones and liver diseases.
Lithocholic acid: A secondary bile acid formed from chenodeoxycholic acid, known for its potent biological effects.
This compound is unique due to its specific chemical structure and properties, which make it suitable for various specialized applications .
Properties
CAS No. |
6004-09-7 |
|---|---|
Molecular Formula |
C48H78BaO8 |
Molecular Weight |
920.5 g/mol |
IUPAC Name |
barium(2+);(4R)-4-[(5R,8S,9S,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;4-[(5S,8R,9R,14R,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H40O4.Ba/c2*1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h2*14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t14?,15-,16?,17-,18+,19+,20?,22-,23?,24?;14-,15-,16?,17-,18+,19+,20?,22-,23?,24?;/m01./s1 |
InChI Key |
LIJQYPCEGYYCLV-TZASNDNPSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2C1(CC[C@H]3[C@@H]2C(C[C@@H]4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])[C@@H]1CC[C@H]2C1(CC[C@@H]3[C@H]2C(C[C@H]4C3(CCC(C4)O)C)O)C.[Ba+2] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)




![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)


